molecular formula C7H8N4 B1465887 (1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine CAS No. 935466-91-4

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine

Cat. No.: B1465887
CAS No.: 935466-91-4
M. Wt: 148.17 g/mol
InChI Key: IMNWWRIQIGMVNM-UHFFFAOYSA-N
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Description

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways . For instance, this compound can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can lead to changes in cellular signaling pathways and metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, leading to changes in biochemical pathways. For instance, this compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, making it suitable for long-term studies . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can inhibit or activate specific enzymes, leading to changes in the production and utilization of metabolites . For example, this compound can affect the glycolytic pathway by modulating the activity of key glycolytic enzymes . Additionally, this compound can influence the tricarboxylic acid cycle and oxidative phosphorylation, thereby affecting cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with various intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be targeted to the mitochondria, affecting mitochondrial function and cellular energy production .

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-5-1-2-9-7-6(5)4-10-11-7/h1-2,4H,3,8H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNWWRIQIGMVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1CN)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717440
Record name 1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935466-91-4
Record name 1-(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1H-Pyrazolo[3,4-b]pyridine-4-carbonitrile (290 mg, 2.01 mmol) was dissolved in aqueous NH4OH (4 mL) and EtOH (4 mL) then added wet Raney Nickel (2 mL). The reaction was put under a balloon of H2 gas and stirred for 18 h. The mixture was filtered through a pad of Celite®, washing with MeOH. The filtrate was concentrated in vacuo to yield C-(1H-pyrazolo[3,4-b]pyridin-4-yl)-methylamine as a tan solid.
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.